molecular formula C47H77NaO14 B10788473 Dianemycin 1-sodium salt

Dianemycin 1-sodium salt

Cat. No.: B10788473
M. Wt: 889.1 g/mol
InChI Key: XMAIRYYXDCNFKP-HRKWZSCTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dianemycin 1-sodium salt is typically produced through the fermentation of Streptomyces hygroscopicus. The fermentation broth is extracted, and the compound is isolated through a series of purification steps, including solvent extraction and crystallization . The reaction conditions for the synthesis involve maintaining the fermentation broth at optimal temperatures and pH levels to ensure maximum yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors, where the conditions are carefully controlled to optimize the growth of Streptomyces hygroscopicus and the production of the antibiotic. The compound is then extracted and purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Dianemycin 1-sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with sodium metaperiodate, which results in the liberation of formaldehyde .

Common Reagents and Conditions:

    Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.

    Reduction: Hydrogenation reactions can be carried out using palladium on carbon as a catalyst.

    Substitution: Various nucleophiles can be used to substitute functional groups on the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium metaperiodate produces formaldehyde as a byproduct .

Scientific Research Applications

Dianemycin 1-sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific antiviral properties and its ability to inhibit a wide range of viruses. Its structure allows for effective ion transport, making it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula

C47H77NaO14

Molecular Weight

889.1 g/mol

IUPAC Name

sodium;(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate

InChI

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;

InChI Key

XMAIRYYXDCNFKP-HRKWZSCTSA-M

Isomeric SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]

Origin of Product

United States

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